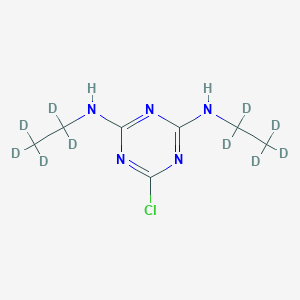

Simazine-d10

Vue d'ensemble

Description

Simazine-d10 est un analogue marqué au deutérium de la simazine, un herbicide triazine. Il est principalement utilisé comme standard interne pour la quantification de la simazine dans diverses techniques analytiques telles que la chromatographie en phase gazeuse et la chromatographie liquide-spectrométrie de masse . Le composé a la formule moléculaire C7H2D10ClN5 et une masse moléculaire de 211,72 .

Applications De Recherche Scientifique

Simazine-d10 is widely used in scientific research for various applications, including:

Analytical Chemistry: As an internal standard for the quantification of simazine in environmental samples, such as water and soil, using techniques like gas chromatography and liquid chromatography-mass spectrometry

Environmental Studies: Used to study the fate and transport of simazine in the environment, including its degradation and persistence in different matrices.

Agriculture: Utilized in research to develop and optimize herbicide formulations and application methods for effective weed control.

Mécanisme D'action

Target of Action

Simazine-d10, a deuterium-labeled analog of simazine , primarily targets the photosynthetic electron transport process in annual grasses and broadleaf weeds . This interaction disrupts the normal photosynthetic process, leading to the death of the targeted weeds.

Mode of Action

This compound inhibits the photosynthetic electron transport process by binding to the D1 protein in Photosystem II . This binding blocks the electron flow from water to plastoquinone, disrupting the conversion of light energy into chemical energy within the chloroplasts. As a result, the plant cannot produce the energy it needs to grow, leading to its death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in Photosystem II . By inhibiting these reactions, this compound prevents the production of ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis. This disruption affects the plant’s ability to synthesize glucose, leading to energy deprivation and eventual death.

Pharmacokinetics

As a herbicide, it is typically absorbed through the roots of plants and distributed throughout the plant’s tissues

Result of Action

The primary result of this compound’s action is the death of annual grasses and broadleaf weeds . By inhibiting photosynthesis, the compound causes energy deprivation within the plant, leading to its death. This makes this compound effective for weed control in various agricultural settings.

Analyse Biochimique

Biochemical Properties

Simazine-d10, like its parent compound Simazine, interacts with various enzymes and proteins. Specific interactions with this compound have not been extensively studied. In the case of Simazine, it has been shown to interact with and inhibit the proliferation of mammalian dopaminergic cells .

Cellular Effects

Simazine has been shown to induce spleen cell apoptosis and reduce the proliferation of B and T cells in mice . It also affects the developmental differentiation of mammalian dopaminergic neurons .

Molecular Mechanism

Simazine, the parent compound, is known to disrupt neuroendocrine control at the hypothalamus level .

Temporal Effects in Laboratory Settings

Simazine, the parent compound, has been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Simazine has been shown to induce spleen cell apoptosis and reduce the proliferation of B and T cells in mice at dosages of 200 and 400 mg/kg .

Metabolic Pathways

Simazine, the parent compound, is known to be involved in the disruption of neuroendocrine control at the hypothalamus level .

Transport and Distribution

Simazine, the parent compound, is known to have high mobility in soil and groundwater, indicating its potential for wide distribution .

Subcellular Localization

Simazine, the parent compound, is known to disrupt neuroendocrine control at the hypothalamus level, suggesting it may localize to this region of the brain .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Simazine-d10 implique l'introduction d'atomes de deutérium dans les groupes éthylamines de la simazine. Cela peut être réalisé par une série de réactions d'échange de deutérium dans des conditions contrôlées. La réaction implique généralement l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation d'atomes de deutérium aux positions souhaitées .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les réactifs deutérés et assurer la pureté et la cohérence du produit final. Le processus de production est soigneusement surveillé afin de maintenir la haute qualité requise pour les standards analytiques .

Analyse Des Réactions Chimiques

Types de réactions

La Simazine-d10, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des produits d'oxydation correspondants.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés .

Applications de la recherche scientifique

La this compound est largement utilisée dans la recherche scientifique pour diverses applications, notamment :

Chimie analytique : Comme standard interne pour la quantification de la simazine dans des échantillons environnementaux, tels que l'eau et le sol, en utilisant des techniques telles que la chromatographie en phase gazeuse et la chromatographie liquide-spectrométrie de masse

Études environnementales : Utilisé pour étudier le devenir et le transport de la simazine dans l'environnement, y compris sa dégradation et sa persistance dans différentes matrices.

Mécanisme d'action

La this compound, étant un analogue de la simazine, partage un mécanisme d'action similaire. La simazine est un inhibiteur du photosystème II, ce qui signifie qu'elle interfère avec la chaîne de transport d'électrons photosynthétique dans les plantes. Cette inhibition entraîne la perturbation de la photosynthèse, entraînant finalement la mort des mauvaises herbes cibles. Les cibles moléculaires de la simazine incluent la protéine D1 dans le complexe photosystème II .

Comparaison Avec Des Composés Similaires

Composés similaires

Atrazine-d5 : Un autre herbicide triazine marqué au deutérium utilisé comme standard interne pour la quantification de l'atrazine.

Propazine-d10 : Un analogue marqué au deutérium de la propazine, utilisé à des fins analytiques similaires.

Unicité

La Simazine-d10 est unique en raison de son étiquetage spécifique au deutérium, ce qui offre des avantages distincts en chimie analytique. Les atomes de deutérium créent un décalage de masse qui permet la quantification précise de la simazine dans des matrices complexes sans interférence d'autres composés. Cela fait de la this compound un outil précieux dans les études environnementales et toxicologiques .

Propriétés

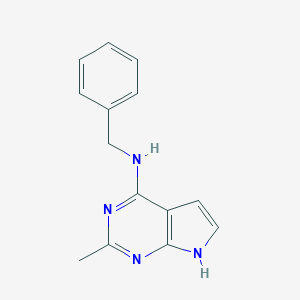

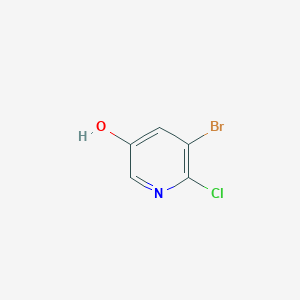

IUPAC Name |

6-chloro-2-N,4-N-bis(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583581 | |

| Record name | Simazine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220621-39-6 | |

| Record name | Simazine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220621-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

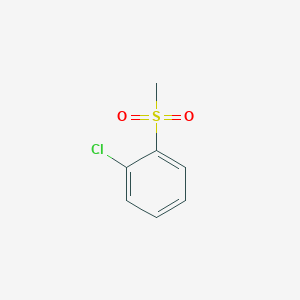

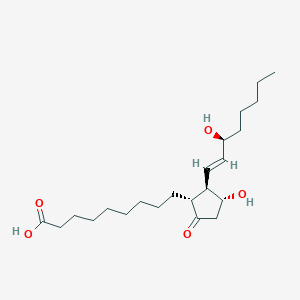

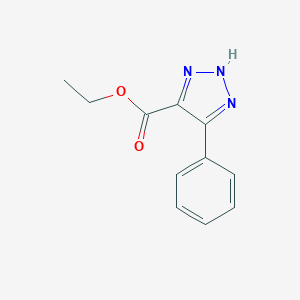

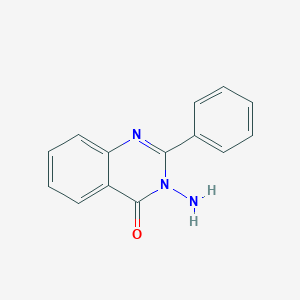

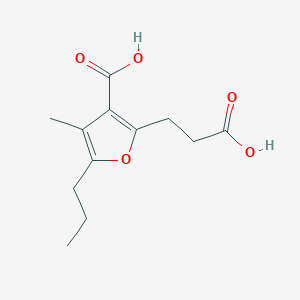

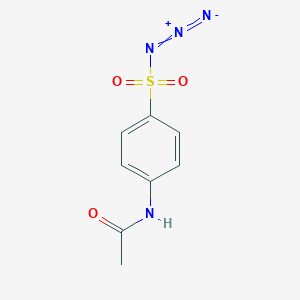

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

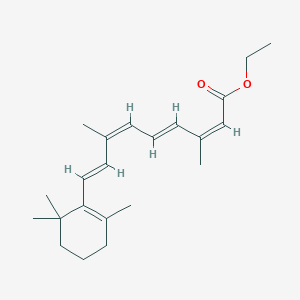

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.